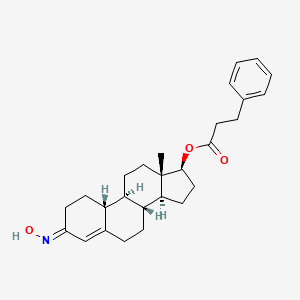

Durabolin oxime, (E)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

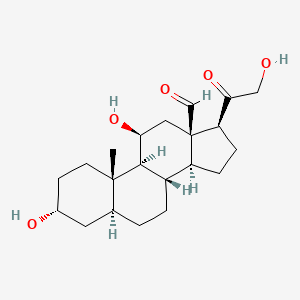

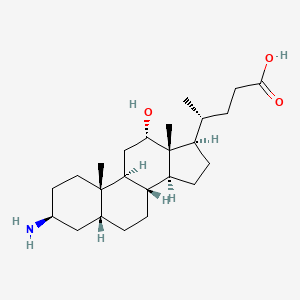

Durabolin oxima, (E)-, es un compuesto orgánico perteneciente a la familia de las oximas. Las oximas se caracterizan por la presencia del grupo funcional RR’C=N-OH, donde R y R’ pueden ser hidrógeno o cadenas laterales orgánicas. La configuración (E)- indica el isómero geométrico específico del compuesto, donde los sustituyentes están en lados opuestos del doble enlace.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Durabolin oxima, (E)-, se puede sintetizar mediante la condensación de un aldehído o cetona con hidroxilamina. La reacción típicamente implica el uso de un catalizador ácido para facilitar la formación de la oxima. Por ejemplo, la reacción de una cetona con clorhidrato de hidroxilamina en presencia de acetato de sodio puede producir la oxima deseada .

Métodos de producción industrial: La producción industrial de oximas a menudo implica el uso de reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes. El proceso puede incluir pasos como la purificación mediante recristalización o destilación para obtener el isómero (E)- puro .

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: Las oximas pueden sufrir oxidación para formar nitrilos. Esta reacción típicamente requiere un agente oxidante como el hipoclorito de sodio.

Reducción: La reducción de las oximas puede producir aminas. Los agentes reductores comunes incluyen el borohidruro de sodio o el hidrógeno en presencia de un catalizador.

Sustitución: Las oximas pueden participar en reacciones de sustitución, donde el grupo hidroxilo es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Hipoclorito de sodio, ácido acético.

Reducción: Borohidruro de sodio, gas hidrógeno, catalizador de paladio.

Sustitución: Cloruros de acilo, piridina.

Productos principales:

Oxidación: Nitrilos.

Reducción: Aminas.

Sustitución: Ésteres de oxima.

Aplicaciones Científicas De Investigación

Durabolin oxima, (E)-, tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos y como ligando en química de coordinación.

Biología: Investigado por su potencial como inhibidor enzimático y su papel en las vías bioquímicas.

Medicina: Explorado por su potencial terapéutico, incluido su uso como antídoto para el envenenamiento por organofosforados.

Industria: Utilizado en la producción de polímeros y como estabilizador en varios procesos químicos.

Mecanismo De Acción

El mecanismo de acción de Durabolin oxima, (E)-, implica su interacción con objetivos moleculares específicos. Por ejemplo, como antídoto para el envenenamiento por organofosforados, reactiva la acetilcolinesterasa desplazando el grupo fosforilo de la enzima. Esta reactivación restaura la función normal de la enzima, que es crucial para descomponer la acetilcolina en el sistema nervioso .

Comparación Con Compuestos Similares

Compuestos similares:

Pralidoxima: Otra oxima utilizada como antídoto para el envenenamiento por organofosforados.

Obidoxima: Similar a la pralidoxima pero con un perfil de estructura y eficacia diferente.

HI-6: Una oxima más avanzada con capacidades de reactivación más amplias.

Singularidad: Durabolin oxima, (E)-, destaca por su configuración específica (E)-, que puede influir en su reactividad e interacción con los objetivos moleculares. Esta configuración puede ofrecer ventajas en términos de estabilidad y eficacia en comparación con otras oximas .

Propiedades

Número CAS |

714964-51-9 |

|---|---|

Fórmula molecular |

C27H35NO3 |

Peso molecular |

421.6 g/mol |

Nombre IUPAC |

[(3E,8R,9S,10R,13S,14S,17S)-3-hydroxyimino-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate |

InChI |

InChI=1S/C27H35NO3/c1-27-16-15-22-21-11-9-20(28-30)17-19(21)8-10-23(22)24(27)12-13-25(27)31-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25,30H,7-16H2,1H3/b28-20+/t21-,22+,23+,24-,25-,27-/m0/s1 |

Clave InChI |

SDLZFJILLIPGPA-AXAHJDQXSA-N |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=C/C(=N/O)/CC[C@H]35 |

SMILES canónico |

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=NO)CCC35 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.